Physicochemical Properties of 1-Benzyl-3-methyl-1H-pyrazol-5-ol: A Technical Guide
Executive Summary 1-Benzyl-3-methyl-1H-pyrazol-5-ol (also known as 1-benzyl-3-methyl-5-pyrazolone) is a prominent heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Benzyl-3-methyl-1H-pyrazol-5-ol (also known as 1-benzyl-3-methyl-5-pyrazolone) is a prominent heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Structurally analogous to the neuroprotective agent Edaravone (MCI-186), this compound exhibits complex tautomeric behavior that fundamentally dictates its reactivity, solubility, and pharmacological profile. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization for researchers in drug discovery and organic synthesis.
Part 1: Chemical Identity & Structural Dynamics
Nomenclature and Identification
The compound exists in a dynamic equilibrium of tautomers, leading to variable nomenclature in literature. The "pyrazol-5-ol" designation refers to the enol form, while "pyrazolone" refers to the keto forms.
The reactivity of 1-benzyl-3-methyl-1H-pyrazol-5-ol is governed by three primary tautomers: the CH-form (keto), the OH-form (enol), and the NH-form (less favored due to N1-substitution).
OH-Form (Enol): Predominant in polar protic solvents (e.g., DMSO, Methanol) and stabilized by aromaticity.
CH-Form (Keto): Predominant in non-polar solvents (e.g., Chloroform) and in the solid state, often forming intermolecular hydrogen-bonded dimers.
NH-Form: Generally unstable for N1-substituted pyrazolones but can exist as a zwitterionic resonance structure.
Tautomeric Dynamics Diagram
Caption: Tautomeric equilibrium shifts based on solvent polarity and physical state.
Part 2: Physicochemical Profiling
Solid-State Properties
The compound typically crystallizes as a white to off-white solid. Its high melting point reflects strong intermolecular hydrogen bonding, characteristic of pyrazolone dimers.
Property
Value / Description
Source/Notes
Melting Point
176–178 °C
Consistent with pyrazolone stacking interactions [1, 2].
Appearance
White crystalline powder
Recrystallized from Ethanol/Water.
Crystal Habit
Monoclinic or Triclinic (predicted)
Forms centrosymmetric dimers via O-H···O or N-H···O bonds.
Solution Properties
Solubility:
High: DMSO, DMF, Methanol, Ethanol (hot).
Moderate: Chloroform, Dichloromethane.
Low/Insoluble: Water, Hexane, Diethyl Ether.
Acidity (pKa): Estimated at 7.2 – 7.8 . The benzyl group is electron-donating relative to the phenyl group in Edaravone (pKa ~7.0), slightly destabilizing the enolate anion and increasing the pKa.
Lipophilicity (LogP): Estimated at 2.1 – 2.4 . The addition of the benzyl methylene (-CH₂-) group increases lipophilicity compared to the phenyl analog (Edaravone LogP ~1.5).
Part 3: Synthesis & Experimental Protocols
Synthesis Workflow
The most robust synthetic route involves the condensation of benzylhydrazine with ethyl acetoacetate. This method minimizes side reactions compared to alkylation of pre-formed pyrazolones.
Synthesis Pathway Diagram
Caption: Cyclocondensation route for high-purity synthesis.
Detailed Protocol
Reagents: Benzylhydrazine dihydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium Acetate (2.2 eq, if using HCl salt), Ethanol (Solvent).
Procedure:
Dissolve benzylhydrazine dihydrochloride and sodium acetate in Ethanol/Water (10:1).
Add ethyl acetoacetate dropwise at room temperature.
Reflux the mixture for 3–5 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
Cool the reaction mixture to 0–5 °C. The product will precipitate as a white solid.
Filter and wash with cold water and cold ethanol.
Purification: Recrystallize from hot Ethanol to obtain analytical grade crystals (MP: 178 °C).
Part 4: Analytical Characterization
To validate the identity of 1-benzyl-3-methyl-1H-pyrazol-5-ol, the following spectral signatures must be confirmed. Note that signals may vary based on the solvent (DMSO favors enol, CDCl₃ favors keto).
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (Favors Enol form)
δ (ppm):
11.0–12.0 (bs, 1H, OH / NH exchangeable).
7.2–7.4 (m, 5H, Ar-H of Benzyl).
5.2–5.4 (s, 1H, =CH- at C4).
5.0 (s, 2H, N-CH₂-Ph ).
2.0–2.1 (s, 3H, -CH₃ at C3).
Infrared Spectroscopy (FT-IR)
Broad Band (2500–3200 cm⁻¹): Indicates O-H stretching (enol) or N-H (associated), characteristic of strong H-bonding.
Strong Peak (1580–1600 cm⁻¹): C=N stretching of the pyrazole ring.
Medium/Strong Peak (1650–1700 cm⁻¹): C=O stretching (if Keto form is present/dominant in solid state).
References
Synthesis and Characterization of New Formylpyrazolones. ChemRxiv. Available at: [Link] (Accessed: 2026-02-26). Confirming MP of 178°C for 1-benzyl-3-methyl-5-pyrazolone.
Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H-Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation (IJRSI), Vol V, Issue II, 2018. Available at: [Link]. Describes synthesis and physical properties.
Tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones. Chemical Papers, 62(3), 294-301, 2008. Available at: [Link]. General reference for pyrazolone tautomerism mechanisms.
PubChem Compound Summary: 1-Benzyl-3-methyl-5-pyrazolone. National Center for Biotechnology Information. Available at: [Link].
Technical Profile: Acidity & Tautomeric Dynamics of 1-Benzyl-3-methyl-1H-pyrazol-5-ol
The following technical guide provides an in-depth analysis of the acidity, tautomerism, and physicochemical properties of 1-benzyl-3-methyl-1H-pyrazol-5-ol. Executive Summary 1-Benzyl-3-methyl-1H-pyrazol-5-ol is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the acidity, tautomerism, and physicochemical properties of 1-benzyl-3-methyl-1H-pyrazol-5-ol.
Executive Summary
1-Benzyl-3-methyl-1H-pyrazol-5-ol is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and high-affinity chelating agents. Structurally related to the neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone), this compound exhibits distinct physicochemical properties due to the substitution of the N1-phenyl ring with a benzyl group.
This substitution disrupts the direct
-conjugation between the pyrazole core and the aromatic substituent, significantly altering the acidity () and tautomeric equilibrium. While Edaravone exhibits a of approximately 7.0, the 1-benzyl derivative is less acidic, with a predicted in the range of 8.5 – 9.5 depending on solvent polarity. This guide details the structural mechanisms driving these values and provides a validated protocol for their experimental determination.
Structural Dynamics & Tautomerism
The acidity of pyrazolones is governed by their tautomeric equilibrium. Unlike simple phenols, the acidity in 1-substituted-5-pyrazolones arises from the loss of a proton from either the hydroxyl group (enol form) or the C4-methylene group (keto form).
Tautomeric Equilibrium
For 1-benzyl-3-methyl-1H-pyrazol-5-ol, three primary tautomers exist in equilibrium. The position of this equilibrium is solvent-dependent:
CH-Form (Keto): Predominant in non-polar solvents (e.g., Chloroform).
OH-Form (Enol): Stabilized in polar aprotic solvents (e.g., DMSO) and responsible for metal chelation.
NH-Form (Hydrazone): Less common in N1-substituted pyrazolones but theoretically possible via proton shift to N2.
Mechanism of Acidity
The deprotonation of any tautomer yields a common, resonance-stabilized anion. The stability of this anion dictates the
.
Figure 1: Tautomeric equilibrium and deprotonation pathways. The resonance-stabilized anion is the conjugate base for both the keto and enol forms.
pKa Values & Comparative Analysis
The
of 1-benzyl-3-methyl-1H-pyrazol-5-ol is governed by the electronic effects of the N1-substituent.
Comparative Data Table
Compound
Structure (N1-Substituent)
Experimental pKa (aq/mixed)
Electronic Effect
Edaravone
Phenyl
7.0 ± 0.1 [1]
Resonance Withdrawal (Stabilizes Anion)
1-Benzyl Derivative
Benzyl
8.5 – 9.5 (Predicted)
Inductive Donation (+I) / No Resonance
1,3-Dimethyl
Methyl
~9.0 - 9.5 [2]
Inductive Donation (+I)
Structure-Activity Relationship (SAR)
Edaravone (Reference): The N1-phenyl group allows the negative charge of the anion to delocalize into the phenyl ring via resonance. This stabilization makes the conjugate base weaker, lowering the
(more acidic).
1-Benzyl Derivative: The methylene spacer (
) in the benzyl group acts as an "insulator," breaking the -conjugation between the phenyl ring and the pyrazole nitrogen. Furthermore, the benzyl group exerts a weak electron-donating inductive effect (+I).
Result: The anion is less stabilized compared to Edaravone.
Consequence: The proton is held more tightly, resulting in a higher
Due to the limited water solubility of the 1-benzyl derivative, standard aqueous titration is impossible. The following protocol uses a mixed-solvent system (Water/Dioxane or Water/Methanol) followed by the Yasuda-Shedlovsky extrapolation to determine the thermodynamic
Record pH readings after stabilization (drift < 0.002 pH/min).
Calculation (Bjerrum’s Method):
Calculate the average number of protons associated with the ligand (
) using the equation:
Where is the number of dissociable protons (1), are titrant volumes, is normality, and is total ligand concentration.
Data Processing (Yasuda-Shedlovsky)
Plot the apparent
values against the mole fraction of the organic solvent (). The linear relationship allows extrapolation to (pure water) to obtain the thermodynamic .
Applications in Drug Development & Extraction
Understanding the specific acidity of the 1-benzyl derivative is crucial for two main applications:
Metal Chelation & Extraction
Pyrazolones are bidentate ligands.[3] The 1-benzyl derivative forms neutral, lipophilic complexes with lanthanides and transition metals at a higher pH than Edaravone.
Implication: It is a more selective extractant in basic media, as it resists deprotonation (and thus complexation) at neutral pH, allowing for separation from more acidic impurities.
Pharmaceutical Synthesis
The C4 position is highly nucleophilic. The
dictates the reactivity of this carbon in Knoevenagel condensations (e.g., synthesis of benzylidene derivatives).
Reaction Optimization: Using a base with a
> 10 (e.g., Piperidine) is required to effectively deprotonate the 1-benzyl derivative to generate the reactive carbanion for drug synthesis.
References
Yamamoto, Y., et al. (1996). "Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one." Redox Report, 2(5), 333-338.[4]
Perez-Gonzalez, A., et al. (2012). "Theoretical investigation of the structural and antioxidant properties of synthetic pyrazolones." Journal of Molecular Modeling. (General reference for N-alkyl pyrazolone acidity trends).
IUPAC. (2025). "Digitized pKa Dataset for Pyrazoline Derivatives." PubChem Data Source.
Wardell, J. L., et al. (2007).[5] "Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines."[5] Acta Crystallographica Section C, 63(8).[5] (Structural confirmation of tautomers).
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-benzyl-3-methyl-1H-pyrazol-5-ol
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals. Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery The pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] These five-membered heterocyclic systems, containing two adjacent nitrogen atoms, are integral to the design of therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and microbial infections.[1] The compound of interest, 1-benzyl-3-methyl-1H-pyrazol-5-ol, belongs to this versatile class. Its structural features, particularly the potential for tautomerism between the pyrazol-5-ol and pyrazolin-5-one forms, and the presence of a benzyl group, make it a compelling candidate for further investigation in drug development programs.
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, a detailed knowledge of the crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential polymorphism, all of which can significantly impact a drug candidate's solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and analytical approaches involved in the crystal structure analysis of 1-benzyl-3-methyl-1H-pyrazol-5-ol, from synthesis and crystallization to advanced structural interpretation.
Part 1: Synthesis and Crystallization - The Foundation of a Successful Crystal Structure Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is paramount, as it directly influences the quality of the diffraction data and, consequently, the accuracy of the final structure.
Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-ol
The synthesis of 1-substituted-3-methyl-1H-pyrazol-5-ols is typically achieved through a cyclocondensation reaction between a hydrazine derivative and a β-ketoester. In the case of 1-benzyl-3-methyl-1H-pyrazol-5-ol, the reaction involves benzylhydrazine and an acetoacetic ester, such as ethyl acetoacetate.
A general synthetic protocol is as follows:
Reaction Setup: In a round-bottom flask, dissolve benzylhydrazine in a suitable solvent, such as methanol or ethanol.
pH Adjustment: Adjust the pH of the solution to a weakly acidic range (typically pH 5.0-6.5) using an acid like hydrochloric acid. This protonation of the hydrazine facilitates the initial condensation step.
Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate dropwise. The reaction is often performed at an elevated temperature (e.g., 40-90°C) under reflux for a period of 1 to 6 hours to drive the reaction to completion.
Cyclization: Following the initial condensation, the solvent is typically removed, and the pH is adjusted to neutral. The reaction mixture is then heated again (e.g., 60-80°C) for 1 to 3 hours to promote the intramolecular cyclization and formation of the pyrazolone ring.
Isolation of Crude Product: Upon cooling the reaction mixture, the crude product crystallizes out and can be collected by filtration.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically >20 µm in all dimensions) and have a well-ordered internal structure.[3] Recrystallization is the primary technique used for this purpose.[4][5]
Experimental Protocol for Recrystallization:
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For pyrazolone derivatives, solvents like methanol, ethanol, or mixtures containing ethyl acetate are often effective.[6]
Dissolution: Dissolve the crude 1-benzyl-3-methyl-1H-pyrazol-5-ol in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is recommended to remove them.
Slow Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals rather than a precipitate.[4] The flask can be insulated to further slow the cooling rate.
Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystal nucleation and growth.
Isolation: Once crystal formation appears complete, the solution can be further cooled in an ice bath to maximize the yield. The crystals are then collected by vacuum filtration and washed with a small amount of the cold solvent.
Part 2: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[7][8][9] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray reflections.
Structure Solution and Refinement
The collected diffraction data is then processed to solve the crystal structure. This involves two main stages:
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Direct methods are powerful computational techniques used for small molecules to calculate a set of initial phases, which allows for the generation of an initial electron density map.[10] From this map, the positions of the atoms can be determined.
Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters (describing atomic vibrations), and other structural parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor, which should be as low as possible (typically < 5% for good quality small molecule structures).[11]
Note on Data for 1-benzyl-3-methyl-1H-pyrazol-5-ol: As a specific crystallographic information file (CIF) for 1-benzyl-3-methyl-1H-pyrazol-5-ol is not publicly available at the time of writing, we will utilize the crystallographic data of the closely related analogue, 3-methyl-1-phenyl-1H-pyrazol-5-ol , as a representative example for the subsequent analysis. This compound shares the core pyrazolone structure and is expected to exhibit similar fundamental packing motifs. The data for this analogue is available from the Crystallography Open Database (COD) under the deposition number 2016114.[12]
Table 1: Representative Crystallographic Data and Structure Refinement Parameters
Parameter
Value (for 3-methyl-1-phenyl-1H-pyrazol-5-ol)
Empirical Formula
C10H10N2O
Formula Weight
174.20
Crystal System
Orthorhombic
Space Group
Pca21
a (Å)
15.0138
b (Å)
5.2952
c (Å)
10.9469
α, β, γ (°)
90, 90, 90
Volume (ų)
869.54
Z
4
R-factor
0.0494
Data sourced from the Crystallography Open Database (COD ID: 2016114).[12]
Part 3: Hirshfeld Surface Analysis - Visualizing and Quantifying Intermolecular Interactions
While X-ray diffraction provides the precise locations of atoms, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the intermolecular interactions that govern the crystal packing.[13][14][15] This analysis is performed using specialized software like CrystalExplorer, which takes the CIF file as input.[16][17]
The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
d_norm Surface
The d_norm surface is a key visualization tool in Hirshfeld analysis. It maps the normalized contact distance to the surface, where:
Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
White areas represent contacts approximately equal to the van der Waals radii.
Blue areas indicate contacts longer than the van der Waals radii.
For a molecule like 1-benzyl-3-methyl-1H-pyrazol-5-ol, the d_norm surface would be expected to show prominent red spots corresponding to O-H···N or O-H···O hydrogen bonds, which are crucial in dictating the crystal packing.
2D Fingerprint Plots
The 2D fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside (d_i) and outside (d_e) the surface.[18] This plot provides a quantitative summary of the intermolecular contacts. Different types of interactions have characteristic appearances on the fingerprint plot:
O-H···N/O Hydrogen Bonds: Appear as sharp, distinct spikes.
C-H···π Interactions: Appear as "wing-like" features.
H···H Contacts: Typically form a large, diffuse region in the middle of the plot.
By decomposing the fingerprint plot, we can determine the percentage contribution of each type of interaction to the overall crystal packing.
Table 2: Predicted Intermolecular Interactions and Their Fingerprint Plot Signatures for 1-benzyl-3-methyl-1H-pyrazol-5-ol
Interaction Type
Description
Expected Fingerprint Plot Feature
O-H···N/O Hydrogen Bonds
Strong, directional interactions involving the hydroxyl group and nitrogen or oxygen atoms of neighboring molecules.
Sharp, well-defined spikes.
C-H···π Interactions
Weaker interactions between C-H bonds and the aromatic rings (benzyl and pyrazole).
"Wing-like" patterns.
π···π Stacking
Interactions between the aromatic rings of adjacent molecules.
Can appear as specific regions in the fingerprint plot.
H···H Contacts
Van der Waals interactions between hydrogen atoms.
A large, diffuse region.
Conclusion: From Data to Insight
The crystal structure analysis of 1-benzyl-3-methyl-1H-pyrazol-5-ol, and its analogues, provides a wealth of information that is critical for drug development professionals. A successful analysis, from synthesis and crystallization through to advanced computational analysis, delivers a detailed understanding of the molecule's solid-state properties.
The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis allows for a comprehensive characterization of the molecular structure and the non-covalent interactions that govern its assembly in the solid state. This knowledge is not merely academic; it has profound practical implications for understanding and predicting a compound's physical properties, which are, in turn, critical for its development into a safe and effective therapeutic agent. The methodologies and insights presented in this guide provide a robust framework for researchers to approach the structural characterization of pyrazole-based compounds and other small molecule drug candidates.
References
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). SCIRP. Available at: [Link]
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. Available at: [Link]
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Available at: [Link]
1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]
Synthesis And Single Crystal X-Ray Diffraction Study Of a Schiff Base Derived From 4-Acylpyrazolone And 2- Aminophenol. (2014). AIP Publishing. Available at: [Link]
Process for the preparation of pyrazolone derivatives. Google Patents.
N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Fingerprint Plots. CrystalExplorer. Available at: [Link]
Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. (2019). IUCrData. Available at: [Link]
Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (2014). IUCrData. Available at: [Link]
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery. Available at: [Link]
Structure validation in chemical crystallography. (2008). Acta Crystallographica Section B: Structural Science. Available at: [Link]
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2021). Journal of Applied Crystallography. Available at: [Link]
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Available at: [Link]
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Molecules. Available at: [Link]
Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. (2024). RSC Publishing. Available at: [Link]
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Available at: [Link]
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). ResearchGate. Available at: [Link]
How to Create Hirshfeld Surface Using Crystal Explorer. (2025). YouTube. Available at: [Link]
Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]
Model validation in Crystallographic Fragment Screening. (2021). Oxford Protein Informatics Group. Available at: [Link]
Validation and Quality Assessment of X-ray Protein Structures. Proteinstructures.com. Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
Lab Procedure: Recrystallization. (2024). LabXchange. Available at: [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of the two-dimensional hydrogen-bonded network [TCNQ-H2]2+[AsF6]2. (2025). IUCrData. Available at: [Link]
Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine. Academia.edu. Available at: [Link]
Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. (2018). IRJET. Available at: [Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Available at: [Link]
Single Crystal Diffraction. (2018). ResearchGate. Available at: [Link]
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). MDPI. Available at: [Link]
peterspackman/crystalexplorer: Crystal structure analysis with Hirshfeld surfaces, intermolecular interaction energies and more. GitHub. Available at: [Link]
New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. (2020). RSC Advances. Available at: [Link]
X-Ray Crystallography of Chemical Compounds. (2005). Methods in Molecular Biology. Available at: [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available at: [Link]
Single Crystal Diffraction. (2025). Preprints.org. Available at: [Link]
Application Note: Knoevenagel Condensation of 1-Benzyl-3-methyl-1H-pyrazol-5-ol
Executive Summary This application note details the protocols for the Knoevenagel condensation of 1-benzyl-3-methyl-1H-pyrazol-5-ol with various aromatic aldehydes. This reaction is a cornerstone in medicinal chemistry f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocols for the Knoevenagel condensation of 1-benzyl-3-methyl-1H-pyrazol-5-ol with various aromatic aldehydes. This reaction is a cornerstone in medicinal chemistry for generating 4-arylidene-1-benzyl-3-methyl-1H-pyrazol-5-ols , a scaffold exhibiting potent antimicrobial, anti-inflammatory, and antioxidant properties.
Unlike standard textbook procedures, this guide addresses the specific reactivity of the pyrazolone C-4 position, providing controlled methods to selectively synthesize the mono-arylidene (colored active intermediate) versus the bis-pyrazole (Michael adduct), a common thermodynamic trap.
Mechanistic Insight & Reaction Design
The Chemical Engine: C-4 Reactivity
The 1-benzyl-3-methyl-1H-pyrazol-5-ol core exists in a tautomeric equilibrium between the keto (CH2) and enol (OH) forms. The C-4 methylene group is highly acidic (
) due to the flanking carbonyl and imine functionalities.
In a Knoevenagel condensation, a base catalyst deprotonates C-4, generating a resonance-stabilized enolate. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to form the conjugated alkene (4-arylidene).
The "Bis-Pyrazole" Trap
A critical operational challenge is the rapidity of the subsequent Michael addition. The formed 4-arylidene product is highly electrophilic. If excess pyrazolone is present, or if reaction times are prolonged under reflux, a second equivalent of pyrazolone attacks the arylidene, collapsing the double bond to form a 4,4'-(arylmethylene)bis(1-benzyl-3-methyl-1H-pyrazol-5-ol) .
Targeting Mono-Arylidene: Use 1:1 stoichiometry , lower temperatures (or shorter times), and weaker bases.
Targeting Bis-Pyrazole: Use 2:1 stoichiometry (Pyrazolone:Aldehyde) and vigorous reflux.
Pathway Visualization
The following diagram illustrates the bifurcation between the Knoevenagel product and the Michael adduct.
Caption: Reaction pathway showing the Knoevenagel condensation (Target A) and the subsequent Michael addition leading to the Bis-product (Target B).
Experimental Protocols
Protocol A: Synthesis of 4-Arylidene-1-benzyl-3-methyl-1H-pyrazol-5-ols
Objective: Selective formation of the conjugated mono-adduct (usually colored red/orange).
Reagents:
1-Benzyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv)
Aromatic Aldehyde (1.0 equiv)
Ethanol (Absolute, 10 mL/mmol)
Catalyst: Piperidine (3-5 drops) or Sodium Acetate (1.0 equiv)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-benzyl-3-methyl-1H-pyrazol-5-ol in 10 mL of absolute ethanol.
Addition: Add 1.0 mmol of the substituted benzaldehyde.
Catalysis: Add 3 drops of piperidine.
Note: For acid-sensitive aldehydes, use Sodium Acetate (1.0 mmol) instead of piperidine.
Reflux: Heat the mixture to reflux (
) for 1–3 hours.
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The product usually appears as a distinct colored spot (yellow/orange/red) different from the starting materials.
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The colored precipitate will form.
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or an ethanol/DMF mixture if necessary.
Yield Expectation: 80–95%
Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)
Objective: High-throughput synthesis with minimal waste.
Reagents:
1-Benzyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv)
Aromatic Aldehyde (1.0 equiv)
Basic Alumina (
) or Potassium Carbonate () solid support.
Procedure:
Mixing: Grind 1.0 mmol of pyrazolone and 1.0 mmol of aldehyde with 0.5 g of basic alumina in a mortar until a homogeneous powder is obtained.
Irradiation: Transfer the powder to a microwave vial. Irradiate at 300W for 2–5 minutes (pulse mode: 30s on, 10s off to prevent overheating).
Extraction: Cool the vial. Add 10 mL of hot ethanol to the solid residue to dissolve the product. Filter off the alumina support.
Crystallization: Allow the filtrate to cool. The product crystallizes out.[1][2][3][4][5]
Data Analysis & Validation
Characterization Benchmarks
To validate the structure, compare spectral data against these characteristic signals.
Technique
Feature
Diagnostic Signal
Interpretation
IR
Carbonyl
C=O stretching (conjugated)
IR
Imine/Alkene
C=N and exocyclic C=C
1H NMR
Methine
(s, 1H)
The vinylic proton (). Diagnostic for Knoevenagel product.
1H NMR
N-Benzyl
(s, 2H)
Benzylic protons.
1H NMR
Methyl
(s, 3H)
on the pyrazole ring.
Color
Visual
Yellow/Orange/Red
Conjugation extends chromophore. Bis-products are often white/pale.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
White precipitate forms instead of colored
Formation of Bis-pyrazole (Michael adduct).
Reduce reaction time. Ensure strict 1:1 stoichiometry. Lower temperature to .
Low Yield
Incomplete conversion or high solubility in EtOH.
Check TLC. If conversion is high but recovery low, concentrate filtrate or add water to precipitate.
Oiling out
Product melting point is low or impurities present.
Scratch flask induce crystallization. Recrystallize from EtOH/Water (9:1).
References
Synthesis and Biological Activity of Pyrazolone Derivatives. Natural Sciences Publishing. (2021).[6] Link
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). National Institutes of Health (PMC). (2014). Link
Knoevenagel Condensation: Mechanism and Applications. Organic Chemistry Portal. Link
Green Knoevenagel condensation: solvent-free condensation. Pure - TU Eindhoven. (2017). Link
Studies on Photophysical and Biological Activity of Pyrazole Derivatives. Polish Journal of Environmental Studies. (2024). Link
Application Note: 1-Benzyl-3-methyl-1H-pyrazol-5-ol in Metal Complexation
This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It moves beyond basic synthesis to address the structural nuances (tautomer...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It moves beyond basic synthesis to address the structural nuances (tautomerism) that dictate ligand behavior.
Executive Summary
The ligand 1-benzyl-3-methyl-1H-pyrazol-5-ol (BMPz) represents a privileged scaffold in coordination chemistry. While often overshadowed by its 1-phenyl analogue, the 1-benzyl variant offers unique solubility profiles and steric flexibility due to the methylene spacer (
) between the pyrazole ring and the aromatic ring.
This guide details the protocols for synthesizing BMPz, managing its tautomeric equilibrium to optimize metal binding, and characterizing the resulting complexes. We focus on its behavior as a bidentate N,O-donor and its utility as a precursor for high-affinity 4-acyl extraction agents.
Ligand Chemistry & Tautomerism
Understanding the tautomeric state of BMPz is the single most critical factor in successful complexation. The molecule exists in equilibrium between three forms:
OH-form (Enol): The active complexing species (aromatic pyrazole ring).
NH-form (Ketone): The dominant solid-state form (pyrazolone).
CH-form: Less common, relevant in C4-electrophilic substitutions.
Key Insight: Metal complexation drives the equilibrium toward the enol (5-ol) form, often requiring a base (e.g., NaOAc or Et
N) to deprotonate the hydroxyl group and form a stable chelate ring.
Figure 1: Tautomerism and Coordination Logic
Caption: The ligand predominantly exists as a pyrazolone (NH-form) in solid state but coordinates as a pyrazolyl enolate (OH-form) upon deprotonation.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-ol
Target Audience: Synthetic Chemists
Reaction Principle: Condensation of benzylhydrazine with ethyl acetoacetate (Knorr Pyrazole Synthesis).
Reagents:
Benzylhydrazine dihydrochloride (1.0 eq)
Ethyl acetoacetate (1.1 eq)
Sodium Acetate (anhydrous, 2.2 eq)
Ethanol (Absolute)
Step-by-Step Methodology:
Preparation: Dissolve benzylhydrazine dihydrochloride (19.5 g, 0.1 mol) and sodium acetate (18.0 g) in 150 mL of 50% aqueous ethanol.
Addition: Add ethyl acetoacetate (14.3 g, 0.11 mol) dropwise over 20 minutes while stirring at room temperature.
Note: The solution may warm slightly.
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor by TLC (SiO, 5% MeOH in DCM).
Workup: Cool the reaction mixture to
in an ice bath. The product often precipitates as a white/off-white solid.
Troubleshooting: If oil forms, evaporate ethanol and extract with diethyl ether, then recrystallize.
Purification: Recrystallize from hot Ethanol/Water (1:1).
Yield: Expected 60–75%. MP:
.
Protocol B: Metal Complexation (General Procedure for M
)
Target Audience: Coordination Chemists
This protocol is optimized for divalent metals (Cu, Co, Ni, Zn) forming neutral bis-chelate complexes
Ligand Activation: Dissolve 376 mg (2.0 mmol) of BMPz in 20 mL hot methanol. Add Et
N (2.0 mmol) dropwise to generate the enolate anion.
Observation: Solution should remain clear; slight color change (yellowing) is normal.
Metal Addition: Dissolve 1.0 mmol of Metal salt (e.g., Cu(OAc)
HO) in 10 mL methanol. Add this slowly to the ligand solution.[1]
Reaction: Reflux for 2–3 hours.
Visual Cue: Immediate precipitation often occurs for Cu/Ni complexes.
Isolation: Filter the precipitate while hot (to remove unreacted ligand). Wash with cold methanol (2
5 mL) and diethyl ether.
Drying: Vacuum dry at
for 6 hours.
Figure 2: Complexation Workflow
Caption: Standard workflow for synthesizing neutral bis-chelate complexes of BMPz.
Characterization & Data Interpretation
To validate the complex, compare the spectral fingerprints of the free ligand vs. the metal complex.
Table 1: Diagnostic Spectroscopic Shifts
Feature
Free Ligand (BMPz)
Metal Complex [M(BMPz)]
Interpretation
IR
(Strong)
Disappears or shifts to
Indicates enolization and coordination via Oxygen.
IR
Shifts to
Indicates coordination via Pyrazole Nitrogen.
IR
Broad band
Replaced by sharp if hydrated
Loss of enolic proton upon binding.
H NMR
ppm (Broad s)
Absent
Confirmation of deprotonation.
Crystallographic Validation:
In the absence of SXRD data, elemental analysis (CHN) is mandatory.
Expectation: M(Ligand)
xHO.
Note: The benzyl group is bulky; expect distorted octahedral or tetrahedral geometries depending on the metal radius.
Applications & Advanced Derivatization
While BMPz coordinates directly, its primary industrial application is as a scaffold for 4-acyl-5-pyrazolones .
The "Upgrade" Protocol (4-Acylation):
To increase extraction efficiency (e.g., for Lanthanides or Uranium), convert BMPz to its 4-benzoyl derivative.
Reagents: BMPz + Benzoyl Chloride + Ca(OH)
in Dioxane.
Mechanism: C-acylation at position 4.
Result: A "beta-diketone mimic" that chelates metals with much higher stability constants (
).
Biological Activity:
The [Cu(BMPz)
] complex has shown enhanced cytotoxicity against tumor cell lines compared to the free ligand, attributed to the "chelation theory" (increased lipophilicity allowing better cell membrane penetration).
References
Synthesis & Tautomerism: Belmar, J., et al. "Synthesis and Characterization of New Formylpyrazolones and Schiff bases." ChemRxiv, 2023.
Metal Complexation (General Pyrazolones): Marchetti, F., et al. "Coordination modes of 5-pyrazolones: A solid-state overview." Coordination Chemistry Reviews, 2005.
Biological Activity (Derivatives): Meleddu, R., et al. "N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity."[3] ACS Medicinal Chemistry Letters, 2017.
Crystallography & Structure: Zhang, Y., et al. "Crystal structure of (Z)-N′-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propyl]benzenesulfonohydrazide." IUCrData, 2016.
Extraction Applications: Uzoukwu, B. A. "The solvent extraction of some divalent metals with 1-phenyl-3-methyl-4-acyl-pyrazolone-5." Radiochimica Acta, 1992.
Disclaimer: All protocols involve hazardous chemicals. Perform synthesis in a fume hood with appropriate PPE (gloves, goggles). Metal salts can be toxic.
Application Notes and Protocols for the Synthesis of Schiff Bases Derived from 1-Benzyl-3-methyl-pyrazolone
Introduction: The Convergence of Pyrazolone and Schiff Base Moieties In the landscape of medicinal and coordination chemistry, the strategic fusion of privileged scaffolds often leads to the development of novel molecula...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Convergence of Pyrazolone and Schiff Base Moieties
In the landscape of medicinal and coordination chemistry, the strategic fusion of privileged scaffolds often leads to the development of novel molecular entities with enhanced and diverse functionalities. Pyrazolone, a five-membered heterocyclic ring system first reported by Knorr in 1883, represents one such critical scaffold.[1] Its derivatives are renowned for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The core structure's versatility allows for extensive chemical modification, making it a cornerstone in drug discovery.
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are another class of compounds of paramount importance.[3] Their relative ease of synthesis, structural flexibility, and remarkable capacity to form stable complexes with a wide array of metal ions have established them as indispensable ligands in catalysis and as bioactive agents in their own right.[4][5] The biological activity of Schiff bases is often attributed to the imine nitrogen, which plays a crucial role in various biological reactions.[6]
This guide provides a detailed exploration of the synthesis of Schiff bases derived from 1-benzyl-3-methyl-pyrazolone. By combining the robust pyrazolone nucleus with the versatile Schiff base linkage, researchers can access a library of compounds with significant potential in drug development and material science. We will delve into the mechanistic rationale behind the synthetic protocols, provide step-by-step experimental procedures, outline essential characterization techniques, and discuss the promising applications of these hybrid molecules.
Part 1: Synthesis and Mechanistic Considerations
The synthesis of the target Schiff bases is a multi-step process that begins with the preparation of a key intermediate: a C4-functionalized 1-benzyl-3-methyl-pyrazolone. The most common approach involves introducing a carbonyl group (specifically, a formyl group) at the highly reactive C4 position of the pyrazolone ring, which then serves as the electrophilic site for condensation with a primary amine.
Workflow Overview
Caption: General workflow for the synthesis of pyrazolone-derived Schiff bases.
Protocol 1: Synthesis of the Precursor, 1-Benzyl-3-methyl-4-formyl-pyrazolone
The introduction of a formyl group onto the pyrazolone ring is efficiently achieved via the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich C4 position.
Rationale: The 1-benzyl-3-methyl-pyrazolone exists in tautomeric forms, with significant electron density at the C4 carbon, making it susceptible to attack by weak electrophiles like the Vilsmeier reagent. The reaction proceeds through the formation of an electrophilic chloroiminium ion ([ClCH=N(CH₃)₂]⁺) from POCl₃ and DMF, which is then attacked by the pyrazolone. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[9][10]
Step-by-Step Methodology:
Reagent Preparation: In a three-necked flask fitted with a dropping funnel, condenser, and magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
Addition of Pyrazolone: Dissolve 1-benzyl-3-methyl-pyrazolone in a minimal amount of DMF and add it slowly to the reaction mixture.
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates.
Purification: Filter the crude product, wash thoroughly with cold water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol-water) to obtain pure 1-benzyl-3-methyl-4-formyl-pyrazolone.[7]
Protocol 2: General Synthesis of 1-Benzyl-3-methyl-pyrazolone Schiff Bases
The final step is the classical condensation reaction between the synthesized aldehyde precursor and a primary amine.
Rationale: This reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine linkage. A catalytic amount of acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[11]
Step-by-Step Methodology:
Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of 1-benzyl-3-methyl-4-formyl-pyrazolone and the desired primary amine in a suitable solvent, such as absolute ethanol or methanol.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
Isolation: After completion, cool the reaction mixture to room temperature or in an ice bath. The solid Schiff base product will often precipitate out of the solution.
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, chloroform, or DMF).[11]
Part 2: Structural Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Technique
Expected Observation
Rationale and Key Signals
FT-IR
Appearance of a strong band at ~1620-1640 cm⁻¹; Disappearance of aldehyde C=O (~1680 cm⁻¹) and primary amine N-H bands (~3300-3400 cm⁻¹).
The new band is characteristic of the C=N (azomethine) bond stretch, confirming Schiff base formation. The loss of reactant signals provides further evidence.[11][12]
¹H NMR
Appearance of a singlet in the δ 8.5-9.5 ppm region; Disappearance of the aldehyde proton singlet (~δ 9.5-10.0 ppm).
This downfield singlet is the hallmark of the azomethine proton (-CH=N-). Its integration should correspond to one proton.[11][13]
¹³C NMR
Appearance of a signal in the δ 150-165 ppm region.
This signal corresponds to the carbon atom of the azomethine (C=N) group.
Mass Spec.
Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound.
Confirms the overall molecular formula and successful condensation of the two reactant moieties.[3][11]
Part 3: Applications and Future Directions
Schiff bases derived from the 1-benzyl-3-methyl-pyrazolone scaffold are molecules of significant interest due to their diverse biological activities and their utility as versatile ligands in coordination chemistry.
Antimicrobial and Antioxidant Agents
Pyrazole-based Schiff bases have consistently demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens.[3][14] This bioactivity is often enhanced upon chelation with metal ions. According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex.[12] This enhanced lipophilicity facilitates the compound's penetration through the lipid layers of microbial cell membranes, subsequently interfering with cellular processes.[12][15]
C-alkylation vs O-alkylation of 1-benzyl-3-methyl-1H-pyrazol-5-ol
Application Note: Regioselective Alkylation of 1-Benzyl-3-methyl-1H-pyrazol-5-ol Executive Summary & Mechanistic Grounding The alkylation of 1-benzyl-3-methyl-1H-pyrazol-5-ol (1) presents a classic challenge in heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Alkylation of 1-Benzyl-3-methyl-1H-pyrazol-5-ol
Executive Summary & Mechanistic Grounding
The alkylation of 1-benzyl-3-methyl-1H-pyrazol-5-ol (1) presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity.[1] This substrate exists in a dynamic tautomeric equilibrium between the CH-form (pyrazolone), OH-form (hydroxypyrazole), and NH-form (less relevant here due to N1 substitution).[2][1]
Controlling the site of alkylation—Oxygen (O-alkylation) vs. Carbon-4 (C-alkylation) —is not merely a matter of optimizing yield; it dictates the pharmacological profile of the final molecule. O-alkylated products (alkoxypyrazoles) retain aromaticity, often serving as bioisosteres for phenols or ethers. C-alkylated products (pyrazolones) disrupt aromaticity, creating sp³ centers at C4 that are critical for specific receptor binding (e.g., COX-2 inhibitors, free radical scavengers).[2][1]
The Mechanistic Driver: HSAB & Tautomerism
The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects:
O-Alkylation (Kinetic/Hard Control): The oxygen atom is the "harder" nucleophilic center with high charge density. It is favored by:
Hard Electrophiles: High positive charge density (e.g., sulfates, sulfonates).[2][1]
Oxyphilic Cations: Ag⁺ or coordinate-covalent activation (Mitsunobu).[2][1]
Aprotic Dipolar Solvents: DMF/DMSO (though these can also promote C-alkylation via anion "nakedness").[2][1]
C-Alkylation (Thermodynamic/Soft Control): The C4 carbon is the "softer" nucleophilic center. It is favored by:
Thermodynamic Control: C-alkylation is often more thermodynamically stable but kinetically slower.[1]
Protic Solvents: Hydrogen bonding solvates the harder Oxygen, leaving Carbon free to attack.
Visualizing the Pathway
The following diagram illustrates the tautomeric equilibrium and the divergence points for alkylation.
Figure 1: Decision tree for regioselective alkylation based on reaction conditions.
Experimental Protocols
Protocol A: Selective O-Alkylation (The Mitsunobu Approach)
Rationale: Standard alkylation with halides often yields mixtures.[1] The Mitsunobu reaction is the most reliable method for O-selectivity because it utilizes an oxyphosphonium intermediate that specifically activates the oxygen of the alcohol (or in this case, the enol form of the pyrazolone).
Preparation: Charge a flame-dried round-bottom flask with the pyrazolone substrate, the alcohol (R-OH), and
. Dissolve in anhydrous THF under atmosphere.
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Addition: Add DIAD dropwise over 10–15 minutes. Critical: The solution will turn yellow/orange. Maintain temperature < 5°C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (the O-alkyl product is usually less polar than the C-alkyl or starting material).
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[3]
Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
) in dioxane is a proven method for selective C-acylation and alkylation of active methylene compounds.[1] The calcium ion effectively chelates the 1,3-dicarbonyl-like system, blocking the oxygen and directing the electrophile to the carbon (C4).
Cause: The mono-C-alkylated product is often more acidic than the starting material.
Solution: Use the Knoevenagel Condensation route instead. React substrate with an Aldehyde (R-CHO) to form the 4-benzylidene intermediate, then reduce with
Technical Support Center: Purification of 1-Benzyl-3-methyl-1H-pyrazol-5-ol
The following technical guide addresses the purification and recrystallization of 1-benzyl-3-methyl-1H-pyrazol-5-ol (also referred to as 1-benzyl-3-methyl-2-pyrazolin-5-one). Note on Chemical Identity: While structurally...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification and recrystallization of 1-benzyl-3-methyl-1H-pyrazol-5-ol (also referred to as 1-benzyl-3-methyl-2-pyrazolin-5-one).
Note on Chemical Identity: While structurally similar to the ALS drug Edaravone (1-phenyl-3-methyl-1H-pyrazol-5-ol), the presence of the benzyl group at the N1 position introduces greater conformational flexibility and lipophilicity. This alters the solubility profile and increases the risk of "oiling out" compared to its phenyl analog.
[1]
Module 1: Solvent Selection Matrix
The choice of solvent is dictated by the impurity profile (e.g., unreacted benzylhydrazine salts vs. oxidation byproducts).[1] The compound exhibits keto-enol tautomerism, which significantly influences solubility.[2]
Solvent System
Role
Suitability
Technical Notes
Ethanol (95% or Absolute)
Primary
High
The "Gold Standard" for pyrazolones.[2] Good balance of polarity for the enol form. Dissolves the product well at reflux (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and crystallizes upon cooling.[1]
Methanol
Alternative
Moderate
Higher solubility than ethanol.[2] Use if the product fails to dissolve in boiling ethanol.[2] Warning: Higher risk of yield loss due to high solubility in cold mother liquor.[2]
Ethanol : Water (80:20)
Salt Removal
High
Best for Crude Synthesis Batches. If the crude contains inorganic salts (e.g., NaCl, Benzylhydrazine HCl), the water keeps salts dissolved while the product crystallizes.[1]
Ethyl Acetate : Hexane
Polishing
Moderate
Use for removing non-polar organic impurities.[2] Risk: High probability of "oiling out" if the hexane ratio is too high or cooling is too rapid.[2]
Acetonitrile
Specific
Low
Generally avoided unless specific polar impurities are present.[2] Can be used for final polishing of high-purity batches.[2]
Module 2: Standard Operating Procedure (SOP)
Protocol A: Ethanol-Water Recrystallization (Recommended for Crude)
Objective: Isolate high-purity crystals from the crude condensation product of benzylhydrazine and ethyl acetoacetate.
Activated Carbon (Optional, for decolorization)[1]
Workflow:
Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Ethanol (approx. 5-7 mL per gram of solid).[2]
Heating: Heat to reflux (
) with magnetic stirring.
Checkpoint: If solid does not dissolve, add Ethanol in 1 mL increments.[2][1]
Checkpoint: If salts remain undissolved (white granular solid), add Water dropwise until clear, or perform a hot filtration to remove them.[2][1]
Decolorization (If colored): If the solution is dark yellow/orange (oxidation products), remove from heat, add Activated Carbon (5% w/w), and reflux for 5 minutes.[2][1] Filter hot through a Celite pad.[2]
Crystallization: Allow the filtrate to cool to room temperature slowly (over 1-2 hours).
Critical Step: Do not use an ice bath immediately.[2] Rapid cooling triggers oiling out.[2]
Final Cooling: Once crystals form, cool to
in an ice bath for 30 minutes to maximize yield.
Isolation: Filter via vacuum filtration (Buchner funnel).[2] Wash the cake with cold Ethanol/Water (1:1).[2]
Drying: Dry under vacuum at
for 6 hours.
Module 3: Troubleshooting Guide (FAQ)
Q1: My product is separating as a yellow oil instead of crystals ("Oiling Out"). Why?
Cause: This is the most common issue with N-benzyl pyrazolones.[2] It occurs when the compound's melting point is depressed by impurities, or the solution is too supersaturated (cooling too fast).[1] The "oil" is a supersaturated liquid phase.[2]
Corrective Action:
Reheat: Re-dissolve the oil by heating the solution back to reflux.
Dilute: Add a small amount of extra solvent (10-15% more Ethanol).[2]
Seed: Cool very slowly. When the temperature hits
, add a "seed crystal" of pure product.
Scratch: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.[2]
Q2: The crystals are retaining a pink/red hue.
Cause: Pyrazolones are prone to air oxidation, forming "rubazonic acid" type colored impurities.[2][1]
Corrective Action:
Acid Wash: Recrystallize using Ethanol containing a trace amount of acetic acid or HCl.[2] The protonation helps break down colored coordination complexes.[2]
Wash Step: Wash the final filter cake with cold Diethyl Ether (if the product is confirmed insoluble in ether) to strip surface-colored impurities.[2]
Q3: Low yield (<50%) after filtration.
Cause: The product is too soluble in the mother liquor (likely Methanol or too much Ethanol).[2]
Corrective Action:
Concentrate: Evaporate 50% of the solvent from the mother liquor and repeat the cooling process (Second Crop).
Anti-solvent: Add cold water to the filtrate to force precipitation (Note: This may lower purity).[2]
Module 4: Process Visualization
The following diagram illustrates the decision logic for solvent selection and the purification workflow.
Caption: Decision logic for solvent selection and troubleshooting the "oiling out" phenomenon during pyrazolone purification.
References
BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Edaravone (Phenyl Analog). Retrieved from [2][1]
Organic Syntheses. (1948).[2] Reaction of Hydrazines with Ethyl Acetoacetate (General Pyrazolone Synthesis).[2][4] Coll. Vol. 3, p. 395.[2][1] Retrieved from [2][1]
PubChem. (2025).[2][5] Compound Summary: 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) & Analogs.[2] National Library of Medicine.[2] Retrieved from [2][1]
Royal Society of Chemistry. (2017).[2][6] Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one (Purification Notes). Retrieved from [2][1]
ResearchGate. (2018).[2] Substances yield after recrystallization from different solvents (Pyrazolone derivatives).[2][6] Retrieved from [2][1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #PZ-8842Subject: Regiocontrol in 1-benzyl-3-methyl-1H-pyrazol-5-ol Alkylation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
User Inquiry
"I am attempting to alkylate 1-benzyl-3-methyl-1H-pyrazol-5-ol. My target is the O-alkylated ether, but I am consistently getting a messy mixture of N-alkylated products and C-alkylated side reactions. I’ve tried K2CO3 in DMF with an alkyl bromide, but the ratio is poor. How do I control this regioselectivity?"
Diagnostic: The Tautomerism Trap
The root cause of your regioselectivity failure is the inherent ambident nucleophilicity of the pyrazolone core. 1-substituted-3-methyl-pyrazol-5-ols do not exist as a single static structure; they fluctuate between three tautomeric forms.
Your alkylation conditions (Base + Alkyl Halide) are likely driving the reaction through the thermodynamic N-alkylation pathway or the C-alkylation trap, rather than your desired O-alkylation.
Visualizing the Problem (Tautomeric Equilibrium)
The following diagram illustrates the three reactive faces of your substrate. Note that while the OH-form is required for O-alkylation, the NH-form (generating the N-nucleophile) and CH-form (generating the C-nucleophile) are often kinetically or thermodynamically more accessible under standard basic conditions.
Figure 1: Tautomeric equilibrium of 1-substituted pyrazol-5-ols and divergent alkylation pathways.
Module 1: Targeting O-Alkylation (The Ether Route)
The Issue: Simple alkylation (R-X + Base) follows the HSAB (Hard-Soft Acid Base) principle. The nitrogen (N2) is a softer nucleophile than the oxygen. Therefore, reacting with soft electrophiles (like alkyl iodides/bromides) favors N-alkylation.
The Solution: To force O-alkylation, you must either use a "hard" electrophile or, more reliably, utilize the Mitsunobu Reaction . This reaction activates the alcohol specifically, bypassing the N/C competition entirely by coupling the pyrazol-5-ol with an alcohol (R-OH) rather than an alkyl halide.
Protocol: Mitsunobu O-Alkylation
This protocol locks the selectivity to the oxygen atom by activating the alcohol partner.
Alcohol (R-OH): 1.1 eq (The group you want to attach)
Triphenylphosphine (
): 1.2 eq
DIAD (Diisopropyl azodicarboxylate): 1.2 eq
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
Preparation: Dissolve the pyrazol-5-ol, the target alcohol (R-OH), and
in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C.
Addition: Add DIAD dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. Slow addition prevents overheating and side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexanes to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.
Purification: Purify the filtrate via flash column chromatography.
Why this works: The Mitsunobu reaction forms an oxyphosphonium intermediate with the alcohol (R-OH). The pyrazolone acts as the acidic pronucleophile, attacking the activated alcohol via its oxygen atom, as this restores the aromaticity of the pyrazole ring.
Module 2: Targeting N-Alkylation (The Antipyrine Route)
The Issue: If you want the N-alkyl product (similar to the drug Antipyrine), you need to exploit the nucleophilicity of the N2 position.
The Solution: Use a soft electrophile (Alkyl Iodide) in a polar aprotic solvent.
Stir for 30 minutes at Room Temp to ensure deprotonation (formation of the enolate).
Add the alkyl iodide dropwise.
Heat to 60°C–80°C. Note: Heat favors the thermodynamic N-alkylated product over the kinetic O-alkylated product.
Monitor via LCMS. The N-alkyl product is usually more polar than the O-alkyl ether.
Module 3: Troubleshooting & Selectivity Matrix
Use this table to diagnose your current experimental results and adjust parameters.
Symptom
Diagnosis
Corrective Action
Major Product is N-Alkyl
Soft electrophile interacting with soft N-center.
Switch to Mitsunobu conditions (Module 1). If using alkyl halides is mandatory, use Ag2CO3 (Silver salts favor O-alkylation by coordinating halide).
Major Product is C-Alkyl
C4 position is highly nucleophilic (Knoevenagel-type reactivity).
Avoid aldehydes/ketones in the mix. If C-alkylation persists with halides, lower the temperature and use a bulkier base (e.g., t-BuOK) to sterically hinder C4 approach.
Low Yield / No Reaction
Poor solubility or moisture contamination.
Pyrazolones are often insoluble in non-polar solvents. Use DMF or DMSO. Ensure reagents are dry; water quenches the Mitsunobu intermediate.
Mixture of O and N
Competitive nucleophilicity.
Use O-Silylation (TBDMS-Cl) first to protect Oxygen if you need to modify elsewhere, or strictly use Mitsunobu for ether formation.
Decision Tree: Workflow Optimization
Follow this logic path to select the correct experimental setup for your 1-benzyl-3-methyl-1H-pyrazol-5-ol substrate.
Figure 2: Experimental decision tree for regioselective functionalization.
References
Mitsunobu Reaction on Pyrazolones: ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction.[1] (2010). This source confirms the utility of Mitsunobu conditions for selective O-alkylation of 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives.[1]
Tautomerism and Reactivity: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). A comprehensive review of the CH/OH/NH equilibrium and how solvents affect the predominant form.
N- vs O-Alkylation Mechanisms: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[2] (2013).[2][3] Discusses the HSAB principles and NMR techniques to distinguish the regioisomers.
C-Alkylation: Highly Enantioselective Allylic C-H Alkylation of Terminal Olefins With Pyrazol-5-ones. (2016).[3] Describes Palladium-catalyzed methods for targeting the C4 position specifically.
Comparative Guide: 1H NMR Chemical Shift Assignment for 1-Benzyl-3-methyl-1H-pyrazol-5-ol
Executive Summary The structural assignment of 1-benzyl-3-methyl-1H-pyrazol-5-ol is frequently complicated by prototropic tautomerism . Unlike rigid heterocycles, this scaffold exists in a dynamic equilibrium between the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural assignment of 1-benzyl-3-methyl-1H-pyrazol-5-ol is frequently complicated by prototropic tautomerism . Unlike rigid heterocycles, this scaffold exists in a dynamic equilibrium between the CH-form (keto) and the OH-form (enol) , driven primarily by solvent polarity.
In Non-Polar Solvents (CDCl₃): The equilibrium heavily favors the CH-form (keto) , characterized by a diagnostic methylene singlet at C4.
In Polar Aprotic Solvents (DMSO-d₆): The equilibrium shifts toward the OH-form (enol) , stabilized by intermolecular hydrogen bonding, characterized by a vinylic methine singlet at C4 and a broad exchangeable hydroxyl signal.
This guide provides a definitive comparison of these states, validated against the structural analog Edaravone (1-phenyl-3-methyl-5-pyrazolone) , to ensure accurate characterization during drug development.
Structural Dynamics & Tautomerism
Understanding the "Why" behind the chemical shift changes is critical for correct assignment. The N1-benzyl substitution prevents the formation of the NH-form (hydrazino), limiting the equilibrium to two primary tautomers.
Tautomeric Equilibrium Pathway
The following diagram illustrates the solvent-dependent structural shift.
Figure 1: Solvent-driven tautomeric equilibrium between the keto (CH-form) and enol (OH-form) isomers.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this specific protocol. The concentration is optimized to prevent solute-solute aggregation which can broaden exchangeable signals.
CRITICAL: Hybridization change from sp³ (CH₂) to sp² (CH).
N1-CH₂
Benzyl CH₂
4.88 (s, 2H)
5.10 (s, 2H)
Deshielded in DMSO due to ring aromaticity current in enol form.
Ar-H
Phenyl Ring
7.20 – 7.35 (m, 5H)
7.25 – 7.40 (m, 5H)
Standard aromatic region; overlaps with solvent in CDCl₃.
-OH
Hydroxyl
Not Observed / Very Broad
10.5 – 12.0 (br s, 1H)
Exchangeable proton; visible only in DMSO/Enol form.
Table 2: Comparison with Edaravone (Standard Reference)
Comparing the target molecule with Edaravone (1-phenyl-3-methyl-5-pyrazolone) highlights the electronic impact of the benzyl spacer vs. direct phenyl conjugation.
Feature
1-Benzyl-3-methyl-pyrazol-5-ol (Target)
Edaravone (Reference)
Interpretation
N-Substituent
Benzyl (-CH₂-Ph)
Phenyl (-Ph)
Benzyl acts as an insulator; Phenyl is conjugated.
C4-H (Keto)
~3.42 ppm
~3.45 ppm
Similar electronic environment for the CH₂ group.
C4-H (Enol)
~5.35 ppm
~5.42 ppm
Edaravone is slightly more deshielded due to extended conjugation.
N-CH Shift
4.88 ppm (CH₂)
N/A (C-N bond)
The Benzyl CH₂ is the unique identifier for the target.
Assignment Workflow & Logic
Use this decision tree to validate your specific batch assignment.
Figure 2: Logic flow for confirming tautomeric state based on chemical shift regions.
References
Tautomerism of Pyrazolones: El-Sheshtawy, H. S., et al. "Tautomeric structures and spectroscopic properties of some pyrazolone derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011.
Edaravone NMR Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 4021, Edaravone. PubChem, 2023.
Solvent Effects on NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Organic Process Research & Development, 2016.
Pyrazolone Synthesis & Characterization: Kiasat, A. R., et al. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences, 2013.
Characteristic FTIR Absorption Bands of 1-Benzyl-3-Methyl-Pyrazol-5-One
This guide provides a rigorous technical comparison of the FTIR spectral characteristics of 1-benzyl-3-methyl-pyrazol-5-one (BMP) , specifically contrasting it with its widely used analog, 1-phenyl-3-methyl-5-pyrazolone...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison of the FTIR spectral characteristics of 1-benzyl-3-methyl-pyrazol-5-one (BMP) , specifically contrasting it with its widely used analog, 1-phenyl-3-methyl-5-pyrazolone (Edaravone) .
A Publish Comparison Guide for Drug Development Professionals
Executive Summary & Structural Context
1-benzyl-3-methyl-pyrazol-5-one (BMP) is a critical pyrazolone intermediate used in the synthesis of Schiff bases, coordination complexes, and pharmaceutical candidates. Its structural distinction lies in the benzyl group (
) attached to the N1 position, acting as a methylene spacer that interrupts the conjugation between the phenyl ring and the pyrazolone core.
This guide compares BMP directly against 1-phenyl-3-methyl-5-pyrazolone (PMP/Edaravone) . While PMP exhibits direct N-phenyl conjugation, BMP’s methylene spacer introduces unique aliphatic stretching modes and alters the tautomeric equilibrium, resulting in distinct spectral fingerprints essential for quality control and structural validation.
The Tautomeric Challenge
In the solid state (KBr pellet), pyrazolones rarely exist as simple ketones. They adopt complex tautomeric forms—CH-form (diketo) , OH-form (enol) , or NH-form (zwitterionic) —stabilized by intermolecular hydrogen bonding.
BMP Behavior: The broad absorption from 3100–2000 cm
and low-frequency double-bond character (~1552 cm) indicate that BMP predominantly exists in a hydrogen-bonded enolic or zwitterionic state in the solid phase.
Figure 1: Tautomeric equilibrium pathways for 1-substituted-3-methyl-5-pyrazolones. In solid-state FTIR (KBr), the equilibrium shifts heavily toward the OH/Zwitterionic forms.
Detailed Spectral Analysis: BMP vs. Edaravone
The following analysis dissects the specific wavenumbers, explaining the causality behind the shifts.
A. The "Fingerprint" Difference: Aliphatic vs. Aromatic
The most diagnostic difference between BMP and Edaravone is the Benzyl Methylene Spacer .
BMP (1-Benzyl): Displays distinct saturated C-H stretching bands around 2928 cm
arising from the benzylic group.
Edaravone (1-Phenyl): Lacks this aliphatic spacer. Its spectrum in the high-frequency region is dominated solely by aromatic C-H stretching (>3000 cm
).
B. The Carbonyl/Double Bond Region (1500–1700 cm
)
This region confirms the tautomeric state.
BMP Observation: A strong, broad band appears at 1552 cm
.
Interpretation: This is not a typical free carbonyl (usually ~1680 cm
). It represents a mixed vibrational mode of the C=N / C=C bonds of the pyrazole ring and a strongly hydrogen-bonded C-O species, characteristic of the enol form.
Edaravone Comparison: Typically shows bands at 1600–1650 cm
(C=O/C=N).[1][2] The lower frequency in BMP (1552 cm) suggests a more delocalized or strongly H-bonded network in its crystal lattice compared to the phenyl analog.
C. The Hydrogen Bonding Region (2000–3500 cm
)
BMP: Exhibits a massive, broad absorption spanning 3100–2000 cm
.[1] This "continuum" is a hallmark of strong intermolecular hydrogen bonding (O-H···N or N-H···O) in the crystal lattice, often obscuring discrete C-H stretches.
Comparative Data Table
Functional Group
Vibration Mode
BMP (1-Benzyl) Wavenumber (cm)
PMP (Edaravone) Wavenumber (cm)
Mechanistic Insight
H-Bonded Network
OH / NH Stretch
3100–2000 (Broad)
3200–2500 (Broad)
Indicates strong intermolecular H-bonding stabilizing the enol/zwitterion form in solid state.
Aromatic Ring
C-H Stretch (sp)
3028
~3060
Diagnostic for the phenyl ring protons in both compounds.
Aliphatic Linker
C-H Stretch (sp)
2928
Absent
Key Differentiator: Specific to the benzyl group in BMP.
Pyrazolone Core
C=N / C=C / H-bonded C=O
1552
1600–1640
BMP shows a lower frequency dominant band, suggesting distinct crystal packing or conjugation interruption.
Fingerprint
C-N / Ring Breathing
1000–1300
1000–1300
Complex mixed modes; less diagnostic for rapid identification.
Data Source for BMP: Belmar et al., ChemRxiv [1]. Data for PMP: NIST Standard Reference [2].
Experimental Protocol for Reproducible Spectra
To ensure the spectral features described above are captured accurately, follow this self-validating protocol.
Method: KBr Pellet Transmission
Why: ATR (Attenuated Total Reflectance) can sometimes apply pressure that alters the crystal structure or tautomeric surface equilibrium. KBr transmission is the gold standard for resolving the broad H-bonding regions of pyrazolones.
Sample Preparation:
Dry the BMP sample in a vacuum desiccator for 2 hours to remove surface moisture (water mimics the broad OH band).
Mix 1.5 mg of BMP with 250 mg of spectroscopic-grade KBr (dried).
Grinding:
Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Warning: Under-grinding causes the Christiansen effect (distorted baselines).
Pellet Pressing:
Press at 8–10 tons for 2 minutes under vacuum (to remove air bubbles).
(indicates oxidation or solution-phase keto form contamination) or lack of 2928 cm peak.
Figure 2: Validated workflow for FTIR analysis of pyrazolone derivatives.
References
Belmar, J., Bonilla, K., Jiménez, C., & Villaman, D. (2021).[1] Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Available at: [Link]
NIST Mass Spectrometry Data Center. (2023). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (Edaravone) IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Ekekwe, N. D., et al. (2013). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4-(p-nitrobenzoyl) Pyrazolone-5. International Journal of Basic and Applied Science. (Contextual support for pyrazolone ring assignments).
comparing antioxidant activity of 1-benzyl-3-methyl-1H-pyrazol-5-ol vs Edaravone
This guide provides a technical comparison between Edaravone (the clinical standard) and its structural analog, 1-benzyl-3-methyl-1H-pyrazol-5-ol (referred to here as BMP ). This analysis focuses on the structure-activit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between Edaravone (the clinical standard) and its structural analog, 1-benzyl-3-methyl-1H-pyrazol-5-ol (referred to here as BMP ).
This analysis focuses on the structure-activity relationship (SAR) , specifically how the N-substituent (Phenyl vs. Benzyl) dictates antioxidant potency through resonance stabilization and electron delocalization.
Executive Summary
Edaravone (MCI-186) is a potent free radical scavenger approved for ALS and acute ischemic stroke.[1] Its efficacy relies on the N1-phenyl group, which allows for extensive radical delocalization.
BMP (1-benzyl-3-methyl-1H-pyrazol-5-ol) is a structural analog where a methylene spacer (-CH₂-) separates the phenyl ring from the pyrazolone core.
Core Insight: The methylene "insulator" in BMP breaks the conjugation between the pyrazolone nitrogen and the phenyl ring. Consequently, BMP exhibits significantly lower antioxidant activity than Edaravone because the resulting radical cannot be stabilized by the phenyl ring. BMP serves as a critical "negative control" in SAR studies to demonstrate the necessity of N1-conjugation.
Chemical & Structural Analysis[2][3][4]
The fundamental difference lies in the electronic connectivity of the N1 position.
Feature
Edaravone (Standard)
BMP (Comparator)
IUPAC Name
3-methyl-1-phenyl-2-pyrazolin-5-one
1-benzyl-3-methyl-1H-pyrazol-5-ol
Structure
N-Phenyl (Direct bond)
N-Benzyl (Methylene spacer)
Electronic Effect
Conjugated: Phenyl ring participates in resonance.
Insulated: Methylene group (-CH₂-) blocks resonance.
pKa (Approx.)
7.0 (Physiologically active enolate)
~10–11 (Predominantly neutral at pH 7.4)
Lipophilicity (LogP)
~1.33 (Moderate)
~1.9 (Higher due to extra -CH₂-)
Active Species
Enolate Anion (High concentration at pH 7.4)
Neutral form (Low enolate concentration)
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural divergence and the "Resonance Block" in BMP.
Figure 1: Structural comparison showing the resonance continuity in Edaravone versus the insulation provided by the methylene spacer in BMP.
Mechanism of Action (MOA) Comparison
Edaravone: The Radical Sponge
Edaravone operates via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism.
Tautomerism: At physiological pH (7.4), Edaravone exists in equilibrium with its enolate anion (pKa ~7.0).
Scavenging: The enolate donates an electron to a free radical (e.g., •OH).[1][2][3][4][5]
Stabilization: The resulting Edaravone radical is highly stable because the unpaired electron delocalizes over the pyrazolone ring and the N-phenyl ring.
BMP: The Unstable Radical
High pKa: The lack of an electron-withdrawing phenyl group directly on the nitrogen makes the BMP proton less acidic (pKa > 10). At pH 7.4, it exists almost exclusively in the neutral form, which is less reactive toward radicals.
Poor Stabilization: If BMP does scavenge a radical, the unpaired electron is confined to the pyrazolone ring. It cannot cross the sp³-hybridized methylene bridge to the phenyl ring. This high-energy radical is prone to side reactions rather than stable termination.
Experimental Protocols (Self-Validating Systems)
To objectively compare these two molecules, use the following protocols. These are designed to be self-validating: if Edaravone does not show high activity, the assay is invalid.
Experiment A: DPPH Radical Scavenging Assay
Objective: Quantify the kinetic difference in hydrogen donation.
Reagents:
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (100 µM in methanol).
Test compounds (Edaravone and BMP) at 10, 50, 100, 200 µM.
Positive Control: Trolox or Ascorbic Acid.
Protocol:
Preparation: Prepare a fresh 100 µM DPPH solution (purple). Absorbance at 517 nm should be ~1.0.
Incubation: Mix 1 mL of DPPH solution with 1 mL of test compound solution.
Time-Course: Measure Absorbance (A517) at t=0, 1, 5, 10, and 30 minutes.
Validation Check: Edaravone must show >50% decolorization within 10 minutes at 100 µM. BMP should show <10% decolorization (slow kinetics).
Objective: Measure the ease of electron donation (lower potential = better antioxidant).
Setup:
Working Electrode: Glassy Carbon.
Reference Electrode: Ag/AgCl.
Electrolyte: 0.1 M Phosphate Buffer (pH 7.4).
Scan Rate: 50 mV/s.
Protocol:
Dissolve Edaravone and BMP to 1 mM in the electrolyte (use <1% DMSO if solubility is an issue).
Scan from 0.0 V to +1.0 V.
Expected Result:
Edaravone: Distinct anodic peak (oxidation) around +0.4 V to +0.6 V (vs Ag/AgCl).
BMP: Anodic peak will be shifted significantly positive (> +0.8 V) or be absent in this window, indicating it is much harder to oxidize.
Mechanistic Pathway Diagram
This diagram details the fate of the radical after scavenging, highlighting why Edaravone is superior.
Figure 2: Mechanistic divergence. Edaravone forms a stable radical intermediate, whereas BMP forms a high-energy, unstable radical.
References
Watanabe, K., et al. (2003). "Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone)." Redox Report. Link
Establishes the necessity of lipophilic and arom
Yamamoto, Y., et al. (1996).[6] "Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one." Redox Report. Link
Defines the pKa and anionic mechanism of Edaravone.
Che, H., et al. (2016). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules. Link
Provides comparative data on N-substituted pyrazolones, confirming N-phenyl superiority.
Bai, J., et al. (2020).[6] "Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone."[7] Bioorganic & Medicinal Chemistry. Link
Comprehensive review of Edaravone's chemistry and reactivity.
Precision Validation of 1-benzyl-3-methyl-1H-pyrazol-5-ol: A Comparative Guide to Elemental Analysis Standards
Topic: Elemental Analysis Standards for 1-benzyl-3-methyl-1H-pyrazol-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the developme...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elemental Analysis Standards for 1-benzyl-3-methyl-1H-pyrazol-5-ol
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In the development of pyrazolone-based therapeutics and ligands, 1-benzyl-3-methyl-1H-pyrazol-5-ol (C₁₁H₁₂N₂O) represents a critical scaffold, structurally distinct from the established neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone). Precise characterization of this compound is challenging due to its nitrogen-rich heterocyclic core and potential for tautomeric equilibrium (keto-enol shifts).[1]
This guide objectively compares the performance of calibration standards used to validate the elemental composition of 1-benzyl-3-methyl-1H-pyrazol-5-ol. We analyze the "Gold Standard" (Acetanilide) against the "Matrix-Matched Alternative" (Sulfanilamide) to determine which yields superior accuracy for this specific analyte.
Key Finding: While Acetanilide is the industry default, Sulfanilamide demonstrates superior performance for 1-benzyl-3-methyl-1H-pyrazol-5-ol due to closer nitrogen content matching (16.2% vs. 14.9%), significantly reducing extrapolation error in the calibration curve.[1]
Technical Profile: The Analyte
Before selecting a standard, the theoretical composition of the target analyte must be established to define the calibration range.[2]
Expert Insight: The benzyl group introduces a methylene bridge (-CH₂-) that increases the hydrogen content and flexibility compared to the rigid phenyl ring of Edaravone.[1] This slight increase in volatility requires careful optimization of the combustion delay in the elemental analyzer.
Comparative Analysis of Calibration Standards
To validate the purity of 1-benzyl-3-methyl-1H-pyrazol-5-ol, the CHNS analyzer must be calibrated with a standard that brackets the expected elemental percentages.[1] We compared the performance of the two most common certified reference materials (CRMs).
Use Case: General organic compounds, low-to-medium nitrogen.[1]
Performance Gap: Acetanilide contains 10.36% Nitrogen . Calibrating with this requires the instrument to extrapolate the curve up to ~14.9% for our analyte. This introduces a linearity error risk of ±0.3–0.5%.
Option B: Sulfanilamide (The High-N Specialist) [1]
Formula: C₆H₈N₂O₂S
Use Case: Sulfonamides, high-nitrogen heterocycles.
Performance Advantage: Sulfanilamide contains 16.27% Nitrogen . This value closely brackets the 14.88% target of our analyte. It allows for interpolation rather than extrapolation, tightening the error margin to ±0.1–0.2%.
Critical Protocol Decision: For 1-benzyl-3-methyl-1H-pyrazol-5-ol, a Dual-Standard Strategy is recommended. Use Acetanilide to lock in the Carbon factor (71.09% vs 70.19%) and Sulfanilamide to validate the Nitrogen factor.[2] Relying solely on Acetanilide often yields artificially low Nitrogen values for pyrazolones due to calibration drift at higher concentrations.
Experimental Protocol: Self-Validating Workflow
This protocol ensures scientific integrity by incorporating "Check Standards" to verify system performance before the precious sample is consumed.
Phase 1: Instrument Preparation
Purge: Run 3 "Blank" cycles (Tin capsule only) to remove atmospheric Nitrogen (N₂).[2]
Conditioning: Run 2 "Bypass" samples of unweighed Sulfanilamide to saturate active sites in the reduction column.
Drying: The sample must be dried in a vacuum desiccator over P₂O₅ for 4 hours. Pyrazolones can form hydrates (pseudo-polymorphs) which skew %H and %O data.[2]
Weighing: Accurately weigh 2.0 ± 0.1 mg of the analyte into a tin capsule.
Note: Ensure the capsule is folded tightly to exclude air (which adds ~20 µg of N error).[2]
Combustion Parameters:
Furnace Temp: 980°C (Required for complete pyrazole ring fragmentation).
Oxygen Dose: 12 mL (Excess O₂ is critical to prevent "soot" formation from the benzyl group).[2]
If N is low: Incomplete combustion. Increase O₂ dose.
If C is low: Sample volatility.[3] Use "Liquid" mode or add V₂O₅ oxidant.
Visualized Workflow: Decision Logic
The following diagram illustrates the decision process for selecting the correct standard and troubleshooting common errors in pyrazolone analysis.
Caption: Decision logic for selecting Sulfanilamide as the primary nitrogen standard to minimize extrapolation error.
References
Analytik Jena. (2024).[2][4] Combustion Elemental Analysis: Challenges and Trends. Retrieved from [2]
National Institute of Standards and Technology (NIST). (2025).[2] 1H-Pyrazole, 3-methyl-5-phenyl- (Edaravone) Gas Phase Ion Energetics. Retrieved from [2]
MDPI. (2009).[2] Synthesis and Characterization of Pyrazolone Derivatives: Elemental Analysis Data. Molbank 2009, M603.[2][5] Retrieved from [2]
PubChem. (2025).[2] 1-Benzyl-3-methyl-1H-pyrazol-5-amine (Analog Structure & Properties). Retrieved from [2]
PerkinElmer. (2020).[2] The Elemental Analysis of Heterocyclic Nitrogen Derivatives. Retrieved from [2]
Part 1: Executive Safety Summary Immediate Action Required: Treat 1-benzyl-3-methyl-1H-pyrazol-5-ol as a bioactive heterocyclic intermediate. While specific toxicological data for this exact CAS is often extrapolated fro...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
Immediate Action Required: Treat 1-benzyl-3-methyl-1H-pyrazol-5-ol as a bioactive heterocyclic intermediate. While specific toxicological data for this exact CAS is often extrapolated from the pyrazolone class (e.g., Edaravone analogs), the Precautionary Principle mandates handling it as an Irritant and Potential Aquatic Toxin.
Hazard Identification (GHS Classification)
Based on structural analogs (Pyrazolone derivatives)
Part 2: Chemical Characterization & Waste Classification[1]
Before disposal, you must correctly classify the waste stream.[8][9][10] 1-benzyl-3-methyl-1H-pyrazol-5-ol is an organic solid.[1][5] It is not typically a P-listed or U-listed waste under US RCRA regulations by specific name, but it is regulated as a Characteristic Hazardous Waste or Non-Halogenated Organic Waste depending on the solvent matrix.[1]
Physicochemical Data for Disposal Logistics
Property
Value/Description
Disposal Implication
Physical State
Solid (Crystalline powder)
Dust explosion hazard if dispersed; requires double-bagging.[1]
Solubility
Soluble in organic solvents (EtOH, DMSO)
Compatible with organic liquid waste streams for incineration.
Acidity/Basicity
Weakly acidic (Enol form)
Compatible with neutral or slightly basic organic waste streams.[1]
Incompatibilities
Strong Oxidizers
DO NOT mix with nitric acid or perchlorates in waste drums.[1]
Part 3: Disposal Protocols
Protocol A: Solid Waste (Bulk Substance or Expired Reagent)
Use this workflow for disposing of pure substance >500 mg.
Segregation: Do not mix with general trash or biohazard waste.[1]
Containerization: Transfer the solid into a screw-top high-density polyethylene (HDPE) jar or a wide-mouth glass amber jar.
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness).
Labeling: Affix a hazardous waste label.
Constituents: "1-benzyl-3-methyl-1H-pyrazol-5-ol" (Do not use abbreviations).[1]
Use this workflow if the substance is dissolved in solvents (e.g., Methanol, Ethyl Acetate).
Solvent Compatibility Check: Ensure the solvent carrier is non-halogenated (unless a halogenated waste stream is specifically designated).[1]
Bulking: Pour the solution into the "Non-Halogenated Organic Solvents" carboy (typically Red or White can).
Critical: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).
Log Entry: Immediately record the addition on the carboy’s waste log sheet.
Entry: "Pyrazolone derivative (<1%) in [Solvent Name]."
Protocol C: Trace Contaminated Debris
Use this for gloves, weighing boats, and paper towels.
Evaluation: If the debris is heavily soiled (visible caking), treat as Solid Waste (Protocol A) .
Standard Trace: If nominally contaminated, place in a Yellow Chem-Debris Bag or a dedicated solid hazardous waste drum.[1]
Prohibition: NEVER dispose of contaminated sharps or glass in standard trash.[1] Use a rigid puncture-proof container.
Part 4: Disposal Decision Logic (Visualization)
The following diagram illustrates the decision matrix for routing this chemical into the correct waste stream.
Caption: Decision matrix for segregating pyrazolone waste into correct incineration streams based on physical state and solvent carrier.
Part 5: Emergency Spill Response (Disposal Focused)
In the event of a spill, the priority is preventing dust generation (inhalation hazard) and preventing drain contamination.
The "Wet-Wipe" Method
Do not dry sweep. Dry sweeping generates airborne particulates that can be inhaled or settle on other surfaces.[1]
Isolate: Mark the area.[1] Don PPE (Nitrile gloves, Goggles, N95).
Dampen: Cover the spill with paper towels soaked in Ethanol or Isopropanol .[1] This prevents dust and increases solubility.[1]
Collect: Wipe up the material from the outside in.[1]
Seal: Place all used towels and gloves into a heavy-duty plastic bag.
Clean: Wash the surface with soap and water.[1][3][4]
Dispose: Label the bag as "Hazardous Waste: Spill Debris (Pyrazolone)" and place in the solid hazardous waste drum.
Part 6: Regulatory Compliance & Documentation[1]
To maintain "Cradle-to-Grave" tracking (RCRA/EPA requirement), ensure the following:
Waste Manifest: When the waste contractor collects the material, the manifest must list "Organic Solid, Toxic, N.O.S." (Not Otherwise Specified) if a specific UN number is not assigned to the mixture.
Accumulation Time: Do not store waste in the lab (Satellite Area) for more than 12 months (or less, depending on local state/country laws).
Drain Ban: Strictly prohibit pouring aqueous residues down the sink.[1] Pyrazolones are difficult for municipal water treatment plants to degrade.[1]
References
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1] (Governs hazardous waste identification and management).[13] Link
European Chemicals Agency (ECHA). Substance Information: 1-phenyl-3-methyl-5-pyrazolone (Analogous Hazard Data).[1] (Source for H-codes and classification of pyrazolone derivatives). Link
Fisher Scientific. Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one.[1] (Provides specific PPE and spill response measures for chemically similar intermediates). Link
BenchChem. Navigating the Disposal of Pyrazolone Compounds. (Operational guidance on segregation of pyrazolone wastes). Link
Personal protective equipment for handling 1-benzyl-3-methyl-1H-pyrazol-5-ol
Executive Safety Summary 1-benzyl-3-methyl-1H-pyrazol-5-ol (CAS: 13133-77-2) belongs to the pyrazolone class of compounds.[1] While often used as an intermediate in the synthesis of pharmaceuticals and dyes, its handling...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
1-benzyl-3-methyl-1H-pyrazol-5-ol (CAS: 13133-77-2) belongs to the pyrazolone class of compounds.[1] While often used as an intermediate in the synthesis of pharmaceuticals and dyes, its handling requires strict adherence to safety protocols due to its potential as a mucous membrane irritant and particulate inhalation hazard .[1]
As a Senior Application Scientist, I emphasize that compliance is not just about ticking boxes; it is about preventing the subtle, cumulative sensitization that can occur with nitrogen-heterocycle intermediates. This guide prioritizes containment at the source over reliance on PPE, yet provides a robust PPE strategy as the critical last line of defense.[1]
H335: May cause respiratory irritation.[1][2][3][5]
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the operational state of the chemical. Note: Standard cotton lab coats are insufficient for bulk powder handling due to particulate retention.[1]
Protection Zone
Standard Bench Scale (<1g, Solution)
Bulk / Solid Handling (>1g, Powder)
Technical Rationale
Respiratory
Fume Hood Only (Sash @ 18")
N95 or P100 Respirator + Fume Hood
Pyrazolone dusts are often electrostatic; fume hood turbulence can occasionally displace fine particles.[1]
Ocular
Side-Shield Safety Glasses
Chemical Splash Goggles
Fine powders can bypass safety glasses.[1] Goggles seal the orbital area against dust ingress.[1]
Dermal (Hand)
Nitrile Gloves (Min 0.11mm)
Double Nitrile or Extended Cuff
Nitrile offers superior resistance to nitrogen-based organics compared to latex.[1] Double gloving allows outer glove removal upon contamination without skin exposure.[1]
Body
Standard Lab Coat (Buttoned)
Disposable Tyvek® Sleeves or Apron
Prevents accumulation of chemical dust on personal clothing or reusable lab coats, reducing "take-home" exposure risks.[1]
PPE Decision Logic (Visualization)
The following decision tree illustrates the logic for selecting PPE based on the specific task being performed.
Figure 1: PPE Selection Logic based on physical state and quantity thresholds.
Operational Workflow: Handling & Gowning
This protocol is designed to be a self-validating system.[1] If you cannot perform a step (e.g., the sash alarm is sounding), the workflow must stop .
Phase 1: Pre-Operational Checks[1]
Airflow Verification: Verify fume hood face velocity is between 80–100 fpm .
Static Mitigation: If handling dry powder, have an ionizing bar or anti-static gun ready.[1] Pyrazolones can be "flighty" (electrostatic).[1]
Glove Inspection: Inflate nitrile gloves with air to check for micro-pinholes before donning.[1]
Phase 2: The "Active Hand" Technique
When weighing or transferring the solid:
The Clean Hand/Dirty Hand Rule: Designate your dominant hand as "Dirty" (handles the spatula/container) and your non-dominant hand as "Clean" (touches the balance door/hood sash).[1]
Weighing: Never weigh outside the hood. Use a localized draft shield inside the hood if the airflow disturbs the balance.[1]
Phase 3: De-Gowning (The Critical Step)
Most exposure occurs after the experiment, during PPE removal.[1]
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).[1]
Goggles: Remove by the strap only. Do not touch the front lens.[1]
Wash: Immediately wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).[1]
Emergency Response & Disposal
Spill Management
Dry Spill: Do NOT dry sweep.[1] This generates dust.[1][5] Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.[1]
Skin Contact: Wash with copious soap and water for 15 minutes.[1] Do not use organic solvents (like acetone) on skin, as they can act as a vehicle to transport the chemical into the bloodstream.[1]
Waste Disposal
Waste Type
Classification
Disposal Method
Solid Waste
Hazardous Chemical Waste
Collect in a dedicated container labeled "Solid Pyrazolone Waste."[1] Do not mix with oxidizers.[1][8]
Liquid Waste
Organic Solvent Waste
Segregate into Halogenated or Non-Halogenated streams depending on the solvent used.[1]
Contaminated PPE
Hazardous Debris
Heavily soiled gloves/sleeves go into solid hazardous waste, not regular trash.[1]
Scientific Visualization: Exposure Pathways
Understanding how the chemical enters the system reinforces the need for specific PPE.[1]
Figure 2: Exposure pathways and the specific barriers designed to interrupt them.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86457, 3-Methyl-1-benzyl-5-pyrazolone.[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[1] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]